p-Nonylacetophenone

Description

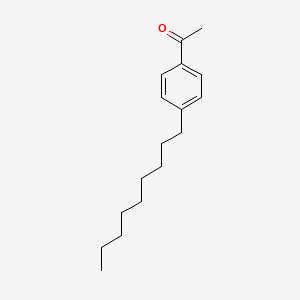

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)15(2)18/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRSUUUQEQAMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191029 | |

| Record name | p-Nonylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37593-05-8 | |

| Record name | 1-(4-Nonylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37593-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nonylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Nonylacetophenone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nonylacetophenone, systematically known as 1-(4-nonylphenyl)ethanone, is an aromatic ketone characterized by a nonyl group attached to the para position of an acetophenone core. While its close isomer, 2-hydroxy-5-nonylacetophenone, is well-documented as a precursor in the synthesis of metal extractants, this compound itself remains a less-explored chemical entity. This guide provides a comprehensive technical overview of this compound, consolidating available data on its chemical structure, physicochemical properties, and logical synthetic pathways. It aims to serve as a foundational resource for researchers interested in the potential applications of long-chain alkylacetophenones in various scientific and industrial domains.

Chemical Identity and Structure

This compound is a member of the alkylaromatic ketone family. Its molecular structure consists of a benzene ring substituted with an acetyl group and a nonyl group at the 1 and 4 positions, respectively. The long alkyl chain imparts significant lipophilicity to the molecule.

IUPAC Name: 1-(4-nonylphenyl)ethanone Synonyms: 4'-n-Nonylacetophenone, this compound CAS Number: 37593-05-8[1] Molecular Formula: C₁₇H₂₆O

The structural arrangement of this compound is crucial for its chemical behavior, influencing its reactivity, solubility, and potential biological interactions. The para-substitution pattern provides a distinct steric and electronic environment compared to its ortho and meta isomers.

Caption: Chemical structure of this compound.

Physicochemical Properties

Comprehensive experimental data for this compound is limited. However, available information and predicted values provide a foundational understanding of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Weight | 246.40 g/mol | Calculated |

| Physical State | Liquid | [2] |

| Boiling Point | 159 - 161 °C | [2] |

| CAS Number | 37593-05-8 | [1] |

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of nonylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the nonyl-substituted benzene ring.

Reaction Principle:

The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich nonylbenzene ring. The nonyl group is an ortho-, para-director; however, due to steric hindrance from the bulky nonyl group, the para-substituted product is generally favored.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of Nonylbenzene

The following is a generalized, self-validating protocol for the synthesis of this compound. Note: This protocol should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Nonylbenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

-

Nonylbenzene Addition: After the addition of acetyl chloride is complete, add nonylbenzene (1.0 equivalent) dropwise over 30-45 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst. Flame-drying of glassware and the use of anhydrous solvents are critical for reaction success.

-

Low-Temperature Addition: The reaction is exothermic. Slow, controlled addition of reagents at low temperatures prevents side reactions and ensures the selective formation of the desired product.

-

Aqueous Workup: The acidic wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any unreacted acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Acetyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the methyl ketone.

-

Nonyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-2.7 ppm). The terminal methyl group will appear as a triplet around δ 0.9 ppm. The methylene group adjacent to the aromatic ring will be a triplet at a more downfield position (around δ 2.6 ppm) due to deshielding.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A peak in the downfield region, typically around δ 197-198 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), reflecting the symmetry of the para-substituted ring.

-

Acetyl Carbon: A peak for the methyl carbon of the acetyl group around δ 26-27 ppm.

-

Nonyl Chain Carbons: A series of peaks in the upfield region (δ 14-36 ppm).

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1685 cm⁻¹, characteristic of an aryl ketone.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Potential Applications and Biological Activity

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas:

-

Intermediate in Organic Synthesis: The ketone functionality allows for a wide range of chemical transformations, making it a potential building block for more complex molecules in the pharmaceutical and agrochemical industries. Long-chain alkylphenols are known to be useful commercial items.[1]

-

Surfactant Precursors: The combination of a hydrophilic head (the acetophenone group) and a long lipophilic tail (the nonyl group) suggests that derivatives of this compound could be investigated as surfactants or emulsifiers.

-

Liquid Crystals: Long-chain alkyl-substituted aromatic compounds are often explored for their liquid crystalline properties.

Biological Activity:

The biological activity of this compound is not extensively studied. However, a Safety Data Sheet indicates that it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is important to handle this compound with appropriate safety precautions.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

-

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Conclusion

This compound represents a chemical entity with potential for further exploration in various fields of chemistry. This guide has consolidated the available information on its structure, properties, and a logical synthetic route via Friedel-Crafts acylation. While a significant amount of data is available for its hydroxylated isomer, further research is needed to fully characterize this compound and unlock its potential applications. The information provided herein serves as a starting point for researchers and developers interested in this and other long-chain alkylaromatic ketones.

References

[3] PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

[4] National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

[5] U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(4-octylphenyl)-. Substance Registry Services. Retrieved from [Link]

[6] LookChem. (n.d.). Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. Retrieved from [Link]

[7] Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]

[2] Thermo Fisher Scientific. (2024, February 18). 4'-n-Nonylacetophenone - SAFETY DATA SHEET. Retrieved from [Link]

[8] National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

[1] Google Patents. (n.d.). CA1142967A - Long-chain alkylphenols. Retrieved from

Sources

- 1. fishersci.fi [fishersci.fi]

- 2. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanone, 1-[4-(phenylthio)phenyl]- [webbook.nist.gov]

- 6. Cas 115851-77-9,2-hydroxy-5-nonylacetophenone | lookchem [lookchem.com]

- 7. Ethanone, 1,1'-(1,4-phenylene)bis- [webbook.nist.gov]

- 8. refractiveindex.info [refractiveindex.info]

An In-Depth Technical Guide to the Synthesis of 4'-Nonylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-nonylacetophenone, a valuable aromatic ketone intermediate. The primary focus is on the strategic application of the Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. This document delves into the mechanistic intricacies of the synthesis, providing a robust, field-proven experimental protocol. It further addresses the inherent challenges of acylating long-chain alkylbenzenes, offering insights into reaction optimization and control of regioselectivity. A detailed guide to the characterization of the final product, including predictive analysis of its spectral data, is also presented. This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis, particularly in the context of pharmaceutical and fine chemical development.

Introduction

4'-Nonylacetophenone, an alkyl-substituted aromatic ketone, is a significant building block in organic synthesis. Its bifunctional nature, combining a reactive acetyl group with a long, lipophilic nonyl chain, makes it a versatile precursor for a variety of high-value compounds. While specific applications are diverse, long-chain alkylphenones, in general, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The nonyl group can impart unique solubility characteristics and influence the biological activity and physical properties of the final products. The synthesis of such molecules with high purity and yield is therefore of considerable interest to the scientific and industrial communities.

The most direct and widely employed method for the synthesis of 4'-nonylacetophenone is the Friedel-Crafts acylation of nonylbenzene. This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, remains a fundamental tool for the formation of carbon-carbon bonds to aromatic rings[1]. This guide will provide a detailed exploration of this synthetic route.

The Core of the Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation of nonylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, is the most efficient pathway to 4'-nonylacetophenone.

Mechanistic Insights

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to generate a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Attack: The electron-rich aromatic ring of nonylbenzene acts as a nucleophile, attacking the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Figure 1: Mechanism of Friedel-Crafts Acylation.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for a successful synthesis:

-

Lewis Acid Catalyst: Anhydrous aluminum chloride is the most common and effective catalyst due to its strong Lewis acidity, which is necessary to generate the acylium ion. It is used in stoichiometric amounts because it forms a complex with the ketone product.

-

Acylating Agent: Acetyl chloride is a highly reactive acylating agent. Acetic anhydride can also be used, sometimes with a stronger Lewis acid or at higher temperatures.

-

Solvent: A non-polar, inert solvent such as dichloromethane or carbon disulfide is typically used. It must be anhydrous as the Lewis acid catalyst is highly sensitive to moisture.

-

Temperature: The reaction is often started at a low temperature (0-5 °C) to control the initial exothermic reaction between the Lewis acid and the acylating agent, and then allowed to proceed at room temperature or with gentle heating.

Experimental Protocol: Synthesis of 4'-Nonylacetophenone

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Nonylbenzene | 204.38 | 20.44 g | 0.10 |

| Acetyl Chloride | 78.50 | 8.64 g (7.8 mL) | 0.11 |

| Anhydrous Aluminum Chloride | 133.34 | 14.67 g | 0.11 |

| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |

| 6M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Step-by-Step Methodology

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (14.67 g, 0.11 mol) in 50 mL of anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

-

Acylium Ion Formation: Dissolve acetyl chloride (8.64 g, 0.11 mol) in 25 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Nonylbenzene: After the addition of acetyl chloride is complete, add a solution of nonylbenzene (20.44 g, 0.10 mol) in 25 mL of anhydrous dichloromethane to the dropping funnel. Add the nonylbenzene solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with 2 x 25 mL of dichloromethane.

-

Washing: Combine the organic layers and wash successively with 50 mL of 6M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-nonylacetophenone.

Figure 2: Experimental Workflow for the Synthesis of 4'-Nonylacetophenone.

Challenges and Optimization in the Acylation of Long-Chain Alkylbenzenes

The Friedel-Crafts acylation of nonylbenzene presents specific challenges that require careful consideration for optimal results:

-

Regioselectivity: The nonyl group is an ortho-, para-directing group. Due to steric hindrance from the bulky nonyl group, the acylation will predominantly occur at the para-position, yielding 4'-nonylacetophenone. However, a small amount of the ortho-isomer may also be formed. The reaction temperature can influence the ortho/para ratio, with lower temperatures generally favoring the para-product.

-

Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant issue in Friedel-Crafts acylation. The acetyl group is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution.

-

Reaction with Long-Chain Alkyl Groups: While the nonyl group is an activating group, its long, flexible chain can potentially interfere with the reaction. Ensuring efficient mixing and an appropriate solvent is important.

Characterization of 4'-Nonylacetophenone

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the acetyl group will be deshielded and appear further downfield (around δ 7.9 ppm), while the protons ortho to the nonyl group will be more shielded and appear upfield (around δ 7.2 ppm).

-

Acetyl Protons: A sharp singlet corresponding to the three methyl protons of the acetyl group is expected around δ 2.6 ppm.

-

Nonyl Chain Protons: A series of multiplets will be observed for the methylene protons of the nonyl chain between δ 1.2 and 1.7 ppm. The benzylic methylene protons will be a triplet around δ 2.7 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon: The carbonyl carbon will appear as a singlet at a characteristic downfield chemical shift, typically around δ 198 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-150 ppm). The carbon attached to the acetyl group and the carbon attached to the nonyl group will be quaternary and may have weaker signals.

-

Acetyl Carbon: The methyl carbon of the acetyl group will appear as a singlet around δ 26 ppm.

-

Nonyl Chain Carbons: Nine distinct signals are expected for the carbons of the nonyl chain, with chemical shifts ranging from approximately δ 14 to 36 ppm.

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone will be observed around 1685 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4'-nonylacetophenone (246.40 g/mol ).

Safety Considerations

-

Anhydrous Aluminum Chloride: This reagent is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Acetyl Chloride: This is a corrosive and lachrymatory liquid. It should also be handled in a fume hood with appropriate PPE.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be performed in a well-ventilated fume hood.

-

Work-up: The quenching of the reaction mixture with ice and acid is highly exothermic and releases HCl gas. This step should be performed slowly and with caution in a fume hood.

Conclusion

The Friedel-Crafts acylation of nonylbenzene provides a reliable and efficient route for the synthesis of 4'-nonylacetophenone. By carefully controlling the reaction conditions and adhering to the detailed protocol provided in this guide, researchers can achieve high yields of the desired product. The insights into the reaction mechanism, potential challenges, and characterization techniques will further aid in the successful synthesis and application of this valuable chemical intermediate in various fields of research and development.

References

- Olah, G. A. (Ed.). (1963).

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.

- He, G., & Zhang, Y. (2018). Recent advances in Friedel–Crafts acylation of arenes. Tetrahedron Letters, 59(4), 323-334.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

-

LookChem. (n.d.). 2-hydroxy-5-nonylacetophenone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to p-Nonylacetophenone for Research and Development

This guide provides a comprehensive technical overview of p-Nonylacetophenone (also known as 4'-Nonylacetophenone), a long-chain alkyl-substituted aromatic ketone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, safety protocols, and potential applications, grounding all information in established scientific principles and authoritative sources.

Introduction and Chemical Identity

This compound, systematically named 1-(4-nonylphenyl)ethan-1-one, is an organic compound featuring a nonyl group attached to the para position of an acetophenone core. This structure imparts both aromatic and significant aliphatic character, influencing its physical properties and potential biological interactions. Its unique molecular structure makes it a subject of interest in various fields, from materials science to medicinal chemistry.

CAS Number: 37593-05-8

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research settings. The long nonyl chain significantly influences its solubility and lipophilicity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆O | [1] |

| Molecular Weight | 246.39 g/mol | [1] |

| Physical State | Liquid | [2] |

| Boiling Point | 159 - 161 °C | [2] |

| Appearance | No information available | [1] |

| Odor | No information available | [2] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is most practically achieved via the Friedel-Crafts acylation of nonylbenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aryl ketones.

Underlying Principles of Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of the ketone. A key advantage of acylation over alkylation is that the product is less reactive than the starting material, thus preventing poly-substitution. Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, ensuring a predictable product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible method for the synthesis of this compound in a laboratory setting.

Materials:

-

Nonylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add nonylbenzene and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

-

Acylating Agent Addition: Once the aluminum chloride is well-suspended, add acetyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of acetophenone derivatives has shown significant promise in medicinal chemistry. The structure-activity relationship (SAR) studies of various substituted acetophenones provide a strong rationale for investigating this compound in drug discovery programs.

Structure-Activity Relationship Insights

The biological activity of acetophenone derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. For instance, the introduction of long alkyl chains can significantly increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. This principle is fundamental in the design of drugs targeting enzymes or receptors with lipophilic domains.

Potential as Enzyme Inhibitors

Several studies have demonstrated that acetophenone derivatives can act as inhibitors of various enzymes. The ketone moiety can participate in hydrogen bonding or other interactions within an enzyme's active site, while the substituted phenyl ring can be modified to achieve selectivity and potency. The nonyl group of this compound could potentially target hydrophobic regions of enzymes, making it a candidate for screening against targets such as certain proteases, kinases, or lipases.

Antimicrobial and Antifungal Activity

The antimicrobial properties of various acetophenone derivatives have been reported. The lipophilic nature imparted by the nonyl chain could facilitate the disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents. Therefore, this compound could be a valuable compound to include in screening libraries for novel antibiotics and antifungals.

Caption: Conceptual Structure-Activity Relationship (SAR) for acetophenone derivatives.

Safety Data and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. Adherence to strict safety protocols is mandatory when handling this compound.[1][2]

Hazard Identification

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[2]

-

Specific target organ toxicity - single exposure: Category 3 (Respiratory tract irritation). May cause respiratory irritation.[2]

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

First-Aid Measures

-

After Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]

-

After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2]

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1]

Storage and Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Caption: Summary of safety information for this compound.

Conclusion

This compound is a compound with interesting physicochemical properties owing to its dual aromatic and long-chain aliphatic nature. While its direct applications are not yet widely established in the public domain, its structural features make it a compelling candidate for exploration in drug discovery and materials science. This guide provides a foundational understanding of its synthesis, safety, and potential research avenues, serving as a valuable resource for scientists and researchers.

References

-

4'-n-Nonylacetophenone - SAFETY DATA SHEET. (2024, February 18). Available at: [Link]

-

Cas 115851-77-9, 2-hydroxy-5-nonylacetophenone. LookChem. Available at: [Link]

Sources

- 1. Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of p-Nonylacetophenone: A Technical Guide for Preclinical Research and Development

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of p-nonylacetophenone, a substituted aromatic ketone with emerging interest in the fields of chemical biology and drug discovery. While direct comprehensive studies on this compound are nascent, this document synthesizes the existing toxicological data and extrapolates potential pharmacological activities based on a robust body of evidence from structurally related acetophenone derivatives and long-chain alkylphenols. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's potential as a bioactive agent and providing detailed methodologies for its preclinical evaluation. We will delve into its potential antimicrobial, anti-inflammatory, and cytotoxic properties, underpinned by an analysis of relevant signaling pathways. Furthermore, this guide furnishes detailed protocols for key in vitro and in vivo assays, and contextualizes the available safety and toxicological data to inform future research endeavors.

Introduction: The Enigmatic Profile of a Substituted Ketone

This compound is a fascinating molecule characterized by an acetophenone core functionalized with a para-substituted nonyl chain. This structural arrangement, combining an aromatic ketone with a long aliphatic tail, suggests a predisposition for interaction with biological membranes and lipophilic binding pockets of macromolecules. While its industrial applications have been explored, its biological activities remain largely uncharted territory. This guide aims to illuminate the path for researchers by constructing a predictive bioactive profile of this compound, drawing upon the well-documented activities of its chemical relatives. The acetophenone scaffold is a recurring motif in a plethora of natural and synthetic compounds exhibiting a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities[1][2]. Concurrently, the long-chain alkylphenol moiety, structurally analogous to the nonyl-substituted benzene ring of our subject molecule, is known for its significant interactions with biological systems, most notably as an endocrine disruptor[3][4]. By dissecting the biological implications of these two key structural components, we can formulate a rational hypothesis for the potential bioactivities of this compound and design a strategic experimental approach for its validation.

A Predicted Landscape of Biological Activity

Based on the structure-activity relationships of analogous compounds, this compound is hypothesized to possess a multifaceted biological profile. The lipophilic nonyl chain is expected to enhance membrane permeability and interaction, potentially augmenting the intrinsic activities of the acetophenone core.

Antimicrobial Potential: A Tale of Two Moieties

Acetophenone derivatives have demonstrated notable antibacterial and antifungal properties[5][6]. The mechanism is often attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The presence of the long nonyl chain in this compound is likely to enhance its partitioning into the lipid bilayers of bacterial and fungal cell membranes, thereby potentially increasing its antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Acetophenone Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 4-Methylacetophenone | Bacillus subtilis | >1000 | [7] |

| 2-Hydroxyacetophenone | Staphylococcus aureus | 500 | [7] |

| 3-Bromoacetophenone | Salmonella typhi | 250 | [7] |

| 4-Ethoxyacetophenone | Enterobacter aerogenes | 500 | [7] |

| 3-Nitroacetophenone | Proteus vulgaris | 250 | [7] |

| 4-Nitroacetophenone | Staphylococcus aureus | 125 | [7] |

| Chalcone Derivative (from acetophenone) | Staphylococcus sp. | 750 | [8] |

| Chalcone Derivative (from acetophenone) | Escherichia coli | 500 | [8] |

Anti-inflammatory Properties: Targeting Key Signaling Cascades

Several acetophenone derivatives have been reported to possess significant anti-inflammatory activity[9][10][11]. This is often mediated through the inhibition of pro-inflammatory enzymes and modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway[12][13][14]. The NF-κB signaling cascade is a central regulator of the inflammatory response, and its inhibition by small molecules is a well-established therapeutic strategy. It is plausible that this compound could exert anti-inflammatory effects by interfering with this pathway.

Table 2: Anti-inflammatory Activity of Acetophenone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Acrolione A | RAW 264.7 cells (NO production) | 26.4 | [1] |

| Acrolione C | RAW 264.7 cells (NO production) | 46.0 | [1] |

| Acrolione D | RAW 264.7 cells (NO production) | 79.4 | [1] |

| Acrolione E | RAW 264.7 cells (NO production) | 57.3 | [1] |

| 3,5-Diprenyl-4-hydroxyacetophenone | J774A.1 macrophages (NO production) | 91.78 | [15] |

| Acetophenone Semicarbazone | Carrageenan-induced paw edema | - | [16] |

| Benzophenone Semicarbazone | Carrageenan-induced paw edema | - | [16] |

Cytotoxic Activity: A Double-Edged Sword

The cytotoxic potential of acetophenone derivatives against various cancer cell lines has been documented[1][17]. The mechanisms underlying this cytotoxicity are diverse and can involve the induction of apoptosis through modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway[2][18][19]. However, it is crucial to consider the potential for non-selective cytotoxicity. Phenolic compounds, in general, can exert cytotoxic effects on both cancerous and healthy cells[19][20]. Therefore, a thorough evaluation of the therapeutic index of this compound is imperative.

Table 3: Cytotoxic Activity of Acetophenone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Meliquercifolin A | HeLa | 2.6 | [1][21] |

| Acronyculatin P | MCF-7 | 56.8 | [1] |

| Acronyculatin Q | MCF-7 | 40.4 | [1] |

| Acronyculatin R | MCF-7 | 69.1 | [1] |

| Acrovestone | A-549 | 0.98 (µg/mL) | [1] |

| Melibarbinon B | A2780 | 30 | [1] |

| Acetophenone Derivative 81 | MCF-7 | 33.5 | [1] |

| Acetophenone Derivative 85 | MCF-7 | 25.6 | [1] |

Proposed Mechanisms of Action: A Look at Cellular Signaling

The hypothesized biological activities of this compound are likely to be mediated through its interaction with key cellular signaling pathways.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of many phenolic compounds are attributed to their ability to inhibit the NF-κB signaling pathway[12][13][14]. This pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes. It is proposed that this compound may interfere with the activation of NF-κB, thereby dampening the inflammatory response.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Induction of Cytotoxicity via MAPK Signaling

The MAPK signaling pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Phenolic compounds have been shown to induce cytotoxicity in cancer cells by modulating MAPK signaling[2][18][19]. This compound may exert its cytotoxic effects by activating pro-apoptotic branches of the MAPK pathway, such as JNK and p38, while inhibiting pro-survival signals from the ERK branch.

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Toxicological Profile: A Word of Caution

The safety profile of this compound is not extensively characterized. However, the toxicology of the structurally similar compound, p-nonylphenol, is well-documented. p-Nonylphenol is a known endocrine disruptor, primarily due to its estrogenic activity[3][4]. It can bind to estrogen receptors and elicit estrogen-like responses[18]. Given the structural similarity, it is crucial to evaluate the potential endocrine-disrupting properties of this compound. Safety data sheets for 4'-n-nonylacetophenone indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation[22][23].

Endocrine Disruption Potential

The interaction of alkylphenols with the estrogen receptor is a significant toxicological concern. These compounds can act as xenoestrogens, potentially leading to adverse reproductive and developmental effects[24]. It is hypothesized that this compound may also interact with the estrogen receptor signaling pathway.

Caption: Postulated interaction of this compound with the estrogen receptor pathway.

Experimental Protocols for Preclinical Evaluation

To empirically validate the hypothesized biological activities of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][10].

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator[25].

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well[10].

-

Incubation: Incubate the plate for 1.5 to 3 hours at 37°C[25].

-

Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[10][25].

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 590 nm using a microplate reader[25].

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes[20][22].

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Neutral Red Addition: After treatment, remove the medium and add 100 µL of neutral red solution (e.g., 0.33 g/L in ultrapure water) to each well[20].

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator[20].

-

Washing: Discard the neutral red solution and rinse the cells with DPBS[20].

-

Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well[20].

-

Absorbance Measurement: Shake the plate for at least 10 minutes and measure the optical density at 540 nm[20][22].

-

Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents[11][26][27].

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) 30-60 minutes before carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin (5-10 mg/kg)[28][29].

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat[27][28].

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection[28][29].

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Future Directions and Conclusion

The information presented in this guide strongly suggests that this compound is a molecule with significant, yet unexplored, biological potential. The logical next steps in its evaluation should involve a systematic screening for the hypothesized activities.

Workflow for Future Research:

Caption: A proposed workflow for the preclinical evaluation of this compound.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Communications, 19(5), 1-22. [Link]

-

Zdero, C., Bohlmann, F., & Solomon, J. R. (1989). Anti-inflammatory Activity of Acetophenones From Ophryosporus Axilliflorus. Planta Medica, 55(06), 539-541. [Link]

-

Laird, B. J., & Haddon, R. C. (2015). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?. Frontiers in neuroscience, 9, 223. [Link]

-

Li, Y., Guo, Y., Tang, J., & Li, S. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Phytochemistry Reviews, 1-21. [Link]

-

Gao, C., Liu, Y., & Liu, H. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Journal of the Serbian Chemical Society, 82(10), 1145-1152. [Link]

-

Mogil, J. S., & Crager, S. E. (2004). Models of Inflammation: Carrageenan-or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 27(1), 5-25. [Link]

-

Ghafourian, M., Zolfaghari, S., & Dehghan, G. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(6), 682. [Link]

-

Fitzgerald, A. C., Peyton, C., Dong, J., & Thomas, P. (2015). Bisphenol A and Related Alkylphenols Exert Nongenomic Estrogenic Actions Through a G Protein-Coupled Estrogen Receptor 1 (Gper)/Epidermal Growth Factor Receptor (Egfr) Pathway to Inhibit Meiotic Maturation of Zebrafish Oocytes. Biology of reproduction, 93(6), 135. [Link]

-

Bian, Q., & Wang, X. (2004). [Toxic effect and mechanism of alkyl-phenol compounds on reproduction and development]. Wei sheng yan jiu= Journal of hygiene research, 33(3), 357-360. [Link]

-

Singh, S., & Aggarwal, B. B. (2015). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(7), 896-911. [Link]

-

Keskin, A. (2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research, 45(3), 217-221. [Link]

-

ResearchGate. (n.d.). Polyphenols act on the NF-κB pathway and the mechanism of oxidative.... Retrieved from [Link]

-

Singh, S., & Aggarwal, B. B. (2015). Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far?. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 14(7), 896-911. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. Retrieved from [Link]

-

Watson, C. S., Bulayeva, N. N., Wozniak, A. L., & Finnerty, C. C. (2007). Alkylphenol xenoestrogens with varying carbon chain lengths differentially and potently activate signaling and functional responses in GH3/B6/F10 somatomammotropes. Environmental health perspectives, 115(Suppl 1), 51. [Link]

-

protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxic effect of flavonoids related to MAPK and PI3KAkt pathways.... Retrieved from [Link]

-

Shaikh, J. U., Shaikh, A. S., & Shaikh, A. S. (2012). Anti-inflammatory and analgesic activities of acetophenone semicarbazone and benzophenone semicarbazone. Asian Pacific journal of tropical biomedicine, 2(8), 643-646. [Link]

-

Navarrete-Vázquez, G., Hidalgo-Figueroa, S., Torres-Piedra, M., & Alarcón-Aguilar, F. J. (2019). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 24(17), 3079. [Link]

-

RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

-

CABI Digital Library. (2023, April 11). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Retrieved from [Link]

-

de Souza, J. K. C., de Souza, A. C. B., da Silva, A. D., Pinheiro, M. L. B., & de Moraes, M. H. (2021). Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. Molecules, 26(21), 6649. [Link]

-

Soto, A. M., Justicia, H., Wray, J. W., & Sonnenschein, C. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental health perspectives, 92, 167-173. [Link]

-

Georgiev, G. P., & Tsvetkova, E. S. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(5), 947-951. [Link]

-

Sivakumar, P. M., Kumar, K. S., & Mukesh, D. (2008). Experimental and QSAR of acetophenones as antibacterial agents. SAR and QSAR in Environmental Research, 19(7-8), 693-706. [Link]

-

Zdero, C., Bohlmann, F., & Solomon, J. R. (1989). Anti-inflammatory Activity of Acetophenones From Ophryosporus Axilliflorus. Planta Medica, 55(06), 539-541. [Link]

-

ChemSec. (n.d.). Alkylphenols. SIN List. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. Retrieved from [Link]

-

Frontiers. (2024, October 23). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential sites of inhibitory actions of polyphenols in MAPK signaling.... Retrieved from [Link]

-

ACS Publications. (2026, January 20). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of IC50 values obtained from the cytotoxicity.... Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging.... Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values for NO production and cytotoxicity of compounds 1 and 2 in.... Retrieved from [Link]

-

Viñas, R., & Watson, C. S. (2013). Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions. Environmental health perspectives, 121(3), 352-358. [Link]

-

Dimmock, J. R., Kandepu, N. M., Hetherington, M., Quail, J. W., Pugazhenthi, U., Sudom, A. M., ... & Myers, T. G. (1998). Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells. Journal of medicinal chemistry, 41(7), 1014-1026. [Link]

-

ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

-

Tsolaki, E., & Gavalas, A. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Bioorganic & medicinal chemistry letters, 28(23-24), 3655-3660. [Link]

-

Bali, A., Sharma, S., & Kar, S. S. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European journal of medicinal chemistry, 49, 270-277. [Link]

Sources

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Phenylalkyl Acetophenones and Anacardic Acids from Knema oblongifolia with Synthetic Analogues as Anti-infectives and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 12. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 19. researchgate.net [researchgate.net]

- 20. qualitybiological.com [qualitybiological.com]

- 21. researchgate.net [researchgate.net]

- 22. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 23. researchgate.net [researchgate.net]

- 24. iivs.org [iivs.org]

- 25. MTT (Assay protocol [protocols.io]

- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 27. inotiv.com [inotiv.com]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Nonylacetophenone: A Technical Guide to Elucidating its Mechanism of Action in Biological Systems

An In-Depth Technical Guide

Abstract p-Nonylacetophenone (4-NA) is an aromatic ketone of increasing scientific interest due to its structural similarity to p-Nonylphenol (p-NP), a well-documented endocrine-disrupting chemical (EDC). While the biological impact of p-NP is extensively studied, the specific mechanism of action for this compound remains largely uncharacterized. This guide provides a comprehensive framework for researchers to investigate the biological activities of 4-NA. It synthesizes established principles from toxicology and pharmacology, proposing a series of validated experimental workflows to systematically elucidate its molecular interactions. This document is structured not as a review of existing data, but as a proactive, hypothesis-driven roadmap for future research, grounded in the principles of scientific integrity and causality.

Introduction: The Scientific Imperative

This compound (CAS No. 104-35-8) is a para-substituted acetophenone featuring a nine-carbon alkyl chain. Its structure is analogous to that of p-Nonylphenol, differing only by the substitution of a hydroxyl group with an acetyl group. This seemingly minor chemical modification can have significant implications for its pharmacokinetic and pharmacodynamic properties, including receptor affinity, metabolic stability, and cellular uptake.

Given that p-NP is a known xenoestrogen that competitively binds to the estrogen receptor (ER)[1][2], it is scientifically prudent to hypothesize that 4-NA may exhibit similar endocrine-disrupting properties. However, the acetyl group may also confer novel bioactivities, a possibility suggested by the diverse pharmacological profiles of other acetophenone derivatives, which include anti-inflammatory and antioxidant effects[3].

This guide outlines the core hypotheses regarding 4-NA's mechanism of action and presents a tiered, validated experimental strategy to rigorously test these hypotheses.

Core Hypotheses on the Mechanism of Action

Our investigation is built upon three primary, testable hypotheses derived from the compound's structural characteristics.

Hypothesis 1: this compound Functions as an Endocrine Disruptor via Estrogen Receptor Modulation

The most compelling hypothesis is that 4-NA interacts with the endocrine system. The long nonyl side-chain is a critical feature for the estrogenic activity of p-NP[4][5]. It is plausible that 4-NA could act through several sub-mechanisms:

-

Direct Estrogen Receptor Agonism/Antagonism: 4-NA may bind directly to estrogen receptors (ERα and ERβ), mimicking or blocking the action of the endogenous ligand, 17β-estradiol.

-

Pro-Hormone Activity: 4-NA could be metabolized in vivo to the more potent p-Nonylphenol, effectively serving as a pro-drug.

-

Modulation of Steroidogenesis: The compound might interfere with the enzymatic pathways responsible for hormone synthesis, such as the aromatase (CYP19A1) enzyme, which converts androgens to estrogens[6].

Hypothesis 2: this compound Modulates Inflammatory Pathways

Many acetophenone derivatives have demonstrated anti-inflammatory properties, often by suppressing the production of inflammatory mediators like nitric oxide (NO)[7]. The acetyl group and aromatic ring in 4-NA are functional moieties that could interact with enzymes in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) or cyclooxygenase (COX).

Hypothesis 3: this compound Possesses Antioxidant Activity

Phenolic compounds are well-known for their ability to act as free radical scavengers. While 4-NA is not a phenol itself, its metabolic conversion to a phenolic structure or its intrinsic electronic properties could enable it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress[3][7].

A Validated Experimental Framework for Mechanism Elucidation

To systematically test these hypotheses, a multi-tiered approach is proposed, beginning with high-throughput in vitro assays and progressing to targeted in vivo confirmation. This structure ensures a cost-effective and scientifically robust investigation.

Tier 1: In Vitro Screening for Endocrine Activity

The initial phase focuses on establishing whether 4-NA interacts with key components of the endocrine system using a battery of standardized and validated assays[8][9][10].

A. Estrogen Receptor Competitive Binding Assay

-

Objective: To determine if 4-NA directly binds to ERα and ERβ and to quantify its binding affinity.

-

Causality: A positive result in this assay is the first direct evidence of a potential interaction with the estrogen signaling pathway. It establishes a molecular initiating event. The assay uses a fluorescent or radiolabeled estradiol analog that is displaced by a competing ligand, allowing for the calculation of an IC50 value (the concentration of 4-NA required to displace 50% of the labeled ligand).

-

Protocol:

-

Prepare recombinant human ERα or ERβ.

-

In a 96-well plate, combine the receptor, a fixed concentration of a labeled 17β-estradiol tracer, and serial dilutions of this compound (e.g., from 1 nM to 100 µM).

-

Include a positive control (unlabeled 17β-estradiol) and a vehicle control (e.g., DMSO).

-

Incubate to allow for competitive binding to reach equilibrium.

-

Measure the signal from the bound tracer (e.g., fluorescence polarization or radioactivity).

-

Calculate the IC50 value from the resulting dose-response curve.

-

B. Estrogen Receptor Transactivation Assay (Luciferase Reporter)

-

Objective: To determine if the binding of 4-NA to the ER results in a functional response (i.e., gene transcription). This assay distinguishes between agonists (which activate transcription) and antagonists (which block activation by a known agonist).[6]

-

Causality: This assay links receptor binding to a downstream cellular event. A positive agonist response indicates that 4-NA not only binds but also induces the conformational change in the ER necessary to initiate gene expression. An antagonist response demonstrates it can block this process.

-

Protocol:

-

Use an ER-positive human cell line (e.g., MCF-7 or T47D) stably or transiently transfected with a plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase reporter gene.

-

Plate the cells in a 96-well plate and allow them to adhere.

-

For Agonist Mode: Treat cells with serial dilutions of this compound. Include a positive control (17β-estradiol) and a vehicle control.

-

For Antagonist Mode: Treat cells with a fixed, sub-maximal concentration of 17β-estradiol in combination with serial dilutions of this compound.

-

Incubate for 18-24 hours to allow for receptor activation and luciferase protein expression.

-

Lyse the cells and add a luciferase substrate.

-

Measure the resulting luminescence using a luminometer.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values.

-

C. H295R Steroidogenesis Assay (OECD 456)

-

Objective: To assess the potential of 4-NA to disrupt the production of steroid hormones, including estradiol and testosterone[6].

-

Causality: The H295R human adrenocortical carcinoma cell line expresses most of the key enzymes required for steroidogenesis. Changes in hormone levels following exposure to 4-NA provide a comprehensive view of its impact on the entire hormone synthesis pathway, rather than a single receptor.

-

Protocol:

-

Culture H295R cells in a multi-well plate.

-

Expose the cells to serial dilutions of this compound for 48 hours. Include a vehicle control and positive controls (e.g., forskolin to stimulate production, prochloraz as an inhibitor).

-

Collect the cell culture medium.

-

Quantify the concentrations of key hormones (e.g., testosterone and 17β-estradiol) using validated methods such as LC-MS/MS or specific ELISAs.

-

Analyze the data for statistically significant increases or decreases in hormone production compared to the vehicle control.

-

Tier 2: Investigation of Non-Endocrine Bioactivities

This phase explores the alternative hypotheses related to inflammation and oxidative stress.

A. Nitric Oxide (NO) Inhibition Assay

-

Objective: To determine if 4-NA can suppress the inflammatory response in immune cells.

-

Causality: Lipopolysaccharide (LPS) is a potent activator of macrophages, inducing the expression of iNOS and the production of large amounts of NO, a key inflammatory mediator. A reduction in NO levels in the presence of 4-NA indicates a potential anti-inflammatory effect.

-

Protocol:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.

-

Incubate for 24 hours.

-

Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the reduction in NO is not due to cytotoxicity.

-

Tier 3: In Vivo Confirmation of Estrogenic Activity

If significant estrogenic activity is observed in vitro, a confirmatory in vivo study is essential.

A. Uterotrophic Assay in Immature Female Rats (OECD 440)

-

Objective: To assess the estrogenic activity of 4-NA in a whole-animal model by measuring its effect on uterine weight.[1][11]

-

Causality: The uterus is a primary estrogen-responsive tissue. An increase in uterine weight in ovariectomized or immature female rats is a highly specific and reliable indicator of estrogenic activity in vivo. This assay integrates the compound's absorption, distribution, metabolism, and excretion (ADME) properties with its target organ effect.

-

Protocol:

-

Use immature female Sprague-Dawley rats (approx. 20 days old).

-

Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection across several dose groups.

-

Include a vehicle control group and a positive control group treated with a known estrogen (e.g., 17α-ethinylestradiol).

-

On the fourth day, humanely euthanize the animals and carefully dissect the uteri.

-

Record both the wet and blotted (dry) uterine weights.

-

A statistically significant increase in uterine weight compared to the vehicle control confirms in vivo estrogenic activity.

-

Data Presentation and Visualization

Clear presentation of quantitative data is critical for interpretation and comparison.

Table 1: Summary of Hypothetical In Vitro Bioactivity Data for this compound

| Assay | Endpoint | Result (Hypothetical) | Positive Control (e.g., 17β-Estradiol) |

| ERα Competitive Binding | IC50 | 5.2 µM | 2.1 nM |

| ERβ Competitive Binding | IC50 | 8.9 µM | 3.5 nM |

| ERα Transactivation (Agonist) | EC50 | 2.1 µM | 0.1 nM |

| ERα Transactivation (Antagonist) | IC50 | > 100 µM | 15.7 nM (Tamoxifen) |

| H295R Steroidogenesis (Estradiol) | Fold Change vs. Control | 1.8-fold increase at 10 µM | 5.5-fold increase (Forskolin) |

| H295R Steroidogenesis (Testosterone) | Fold Change vs. Control | No significant change | 0.2-fold decrease (Prochloraz) |

| NO Inhibition (LPS-stimulated RAW) | IC50 | 25.4 µM | 18.2 µM (L-NAME) |

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological and experimental processes.

Caption: Proposed estrogenic mechanism of this compound (4-NA).

Caption: Tiered experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous framework for elucidating the mechanism of action of this compound. The primary hypothesis, based on strong structural evidence, points towards a role as an endocrine disruptor, likely functioning as a weak estrogen receptor agonist. The proposed experimental cascade is designed to test this hypothesis comprehensively, from initial receptor binding to functional in vivo outcomes.

Future research should also focus on the metabolic fate of 4-NA. Identifying its metabolites is crucial, as they may possess greater or different biological activity than the parent compound. A thorough characterization of 4-NA's ADME (Absorption, Distribution, Metabolism, and Excretion) profile will be essential for a complete understanding of its potential impact on biological systems. By following this structured approach, the scientific community can effectively characterize the biological risks and potential pharmacological applications of this compound.

References

-

U.S. EPA. Using In Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. National Center for Biotechnology Information. [Link]

-

ILAR Journal. In Vitro Models in Endocrine Disruptor Screening. Oxford Academic. [Link]

-

Judson, R. S., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology, 49(13), 8056-8066. [Link]

-

LifeNet Health LifeSciences. Endocrine Disruption Assay Services. LifeNet Health. [Link]

-

Creative Bioarray. Endocrine Disruption Screening Assay. Creative Bioarray. [Link]

-

Kim, H. S., et al. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Reproductive Toxicology, 16(3), 259-268. [Link]

-

Preuss, R., et al. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology, 40(16), 5147-5151. [Link]

-

Minnesota Department of Health. (2023). p-Nonylphenol Toxicological Summary. Minnesota Department of Health. [Link]

-

Soto, A. M., et al. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental Health Perspectives, 92, 167-173. [Link]

-

Majeed, N. S., et al. (2018). Synthesis, characterization and biological activity of some new heterocyclic compounds derived from 4-aminoacetophenone. ResearchGate. [Link]

-

Oh, S., et al. (2006). Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives. Archives of Pharmacal Research, 29(6), 469-475. [Link]

-

Belsito, D., et al. (2007). The safety assessment of fragrance materials. Food and Chemical Toxicology, 45(1), S1-S265. [Link]

-

Majeed, N. S., et al. (2018). Synthesis, Characterization and Biological Activity of Some New Heterocyclic Compounds Derived from 4-Aminoacetophenone. Connect Journals. [Link]

-

European Commission. (1999). Initial List of Perfumery Materials Which Must Not Form Part of Fragrances Compounds Used in Cosmetic Products. European Commission. [Link]

-

Uchiyama, T., et al. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-S65. [Link]

-

The Endocrine Disruption Exchange. Chemical Details: (4-nonylphenoxy)acetic acid. The Endocrine Disruption Exchange. [Link]

-

Kim, H. S., et al. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Sungkyunkwan University Research Portal. [Link]

-

Ezzatzadeh, E., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry of Natural Compounds. [Link]

Sources

- 1. Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endocrine Disruption [lnhlifesciences.org]

- 7. Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pure.skku.edu [pure.skku.edu]

The Occurrence and Sourcing of p-Hydroxyacetophenone: A Technical Guide for Researchers

Abstract: p-Hydroxyacetophenone (p-HAP), a phenolic compound with significant antioxidant, anti-inflammatory, and preservative properties, is gaining prominence in the pharmaceutical, cosmetic, and drug development sectors. While traditionally sourced via chemical synthesis, the demand for natural and sustainably sourced ingredients has intensified the focus on its botanical origins. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, extraction, and analytical characterization of p-hydroxyacetophenone, offering a foundational resource for researchers and drug development professionals.

Introduction: The Scientific Merit of a Naturally Occurring Phenolic Ketone